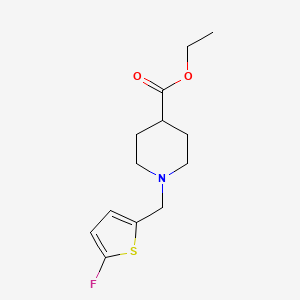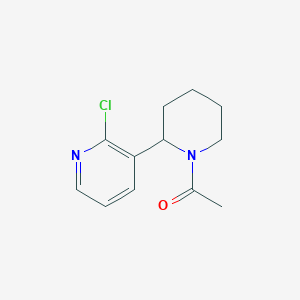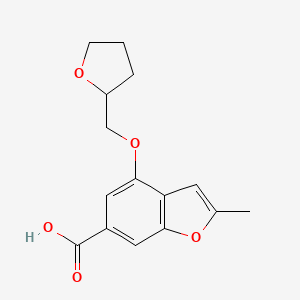
4,6-Dichloro-N-isopropylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-N-isopropylpyrimidin-5-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, an isopropyl group attached to the nitrogen atom, and an amine group at position 5 on the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-isopropylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with the isopropylamine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. For instance, the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the reaction efficiency. Additionally, the reaction temperature and time are carefully controlled to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-isopropylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines with various functional groups.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of amines.
Coupling Reactions: Formation of biaryl derivatives.
Scientific Research Applications
4,6-Dichloro-N-isopropylpyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its antiviral and anticancer properties. It has shown potential in inhibiting the replication of certain viruses and the growth of cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-isopropylpyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to antiviral or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Lacks the isopropyl and amine groups, making it less reactive in certain substitution reactions.
5-Amino-4,6-dichloropyrimidine: Similar structure but without the isopropyl group, affecting its reactivity and biological activity.
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Contains a propylthio group instead of an isopropyl group, leading to different chemical and biological properties.
Uniqueness
4,6-Dichloro-N-isopropylpyrimidin-5-amine is unique due to the presence of both chlorine atoms and the isopropylamine group, which confer distinct reactivity and biological activity. Its ability to undergo various substitution reactions and its potential as an enzyme inhibitor make it valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C7H9Cl2N3 |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
4,6-dichloro-N-propan-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9Cl2N3/c1-4(2)12-5-6(8)10-3-11-7(5)9/h3-4,12H,1-2H3 |
InChI Key |
UGEOWXLMMDZKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(N=CN=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



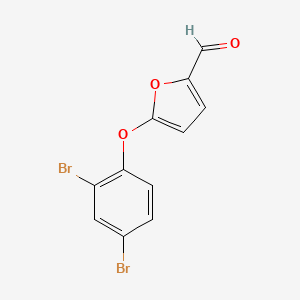
![7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11808089.png)

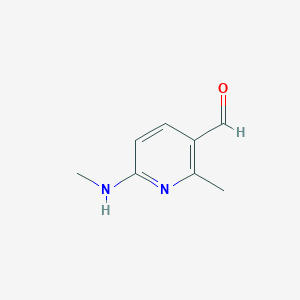
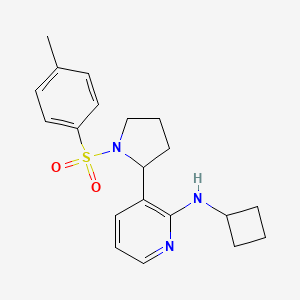
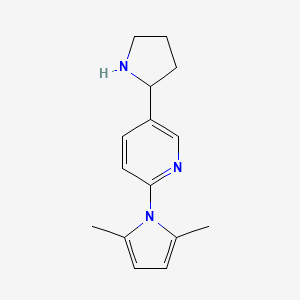

![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)

